molecular formula C17H23NO4S2 B2882249 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034330-11-3

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2882249
CAS RN: 2034330-11-3
M. Wt: 369.49
InChI Key: PIZQQHBSHWEEEO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide, also known as AMTB, is a compound that has been extensively studied for its effects on ion channels. This compound has been shown to have a selective inhibitory effect on the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures.

Scientific Research Applications

Photodynamic Therapy Application

  • The compound N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide and its derivatives demonstrate potential in photodynamic therapy for cancer treatment. They exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in this context (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

  • Sulfonamide derivatives, including those related to the compound , have shown promising results in antitumor screens, particularly as cell cycle inhibitors in cancer cell lines. These compounds have progressed to clinical trials due to their potential as antitumor agents (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Cognitive Enhancing Properties

Anticancer Potential

Alzheimer's Disease Treatment

Anticholinesterase and Antioxidant Activities

  • The N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives have been evaluated for their anticholinesterase and antioxidant effects, indicating their potential therapeutic application in neurodegenerative and oxidative stress-related conditions (Mphahlele, Gildenhuys, & Zamisa, 2021).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-13-11-16(22-2)3-4-17(13)24(20,21)18-8-5-14(6-9-19)15-7-10-23-12-15/h3-4,7,10-12,14,18-19H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZQQHBSHWEEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide

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